N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12-9-13(2)20(19-12)16(15-5-8-23-11-15)10-18-17(21)14-3-6-22-7-4-14/h5,8-9,11,14,16H,3-4,6-7,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXXMIXZCZBDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCOCC2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the oxane ring and carboxamide group.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reaction: The pyrazole and thiophene intermediates are coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of Oxane Ring: The oxane ring is introduced via a cyclization reaction involving a diol and an acid catalyst.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth. A notable case study demonstrated that a related compound had an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming traditional chemotherapeutics like 5-fluorouracil (IC₅₀ = 8.34 µM) .
Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This property suggests potential applications in treating inflammatory diseases while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that pyrazolone derivatives can effectively combat various bacterial strains and demonstrate antifungal activity. This suggests potential applications in treating infections resistant to conventional therapies.
Organic Synthesis Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling researchers to explore new chemical entities with tailored properties for specific applications in drug discovery and material science .
Material Science Applications
In material science, the compound's unique electronic properties can be exploited to develop new materials with specific functionalities, such as conductivity or fluorescence. This opens avenues for applications in organic electronics and photonic devices.
Case Study 1: Cytotoxicity Against Cancer Cells
A derivative similar to this compound demonstrated significant anticancer activity:
| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| Compound X | 5.13 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Case Study 2: Anti-inflammatory Effects
Research indicated that similar compounds significantly reduced inflammation in carrageenan-induced rat paw edema models, highlighting their potential therapeutic role in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide: Lacks the thiophene ring.
N-[2-(thiophen-3-yl)ethyl]oxane-4-carboxamide: Lacks the pyrazole ring.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carboxamide: Lacks the oxane ring.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is unique due to the presence of all three functional groups (pyrazole, thiophene, and oxane) in a single molecule. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a thiophene moiety, which are known for their diverse biological activities. The molecular formula is , and its IUPAC name is N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-carboxamide.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂S |
| Molecular Weight | 299.4 g/mol |
| CAS Number | 2034546-18-2 |
1. Anti-inflammatory Effects
Research indicates that compounds with pyrazole and thiophene groups exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated effective inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with COX enzymes leading to reduced prostaglandin synthesis.
- Receptor Modulation : Potential binding to specific receptors involved in pain and inflammation pathways.
The presence of the pyrazole ring facilitates π-π interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity to targets .
Study 1: In Vivo Evaluation
A study conducted on acute inflammatory models in rats demonstrated that this compound significantly reduced paw swelling and body weight loss compared to untreated controls. The results indicated a reduction in inflammatory markers, suggesting effective anti-inflammatory activity .
Study 2: Enzymatic Activity
Another research focused on the inhibitory effects against human recombinant alkaline phosphatase revealed that the compound exhibited significant inhibition levels. This suggests potential applications not only in inflammation but also in conditions where alkaline phosphatase plays a role .
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, starting with condensation of 3,5-dimethylpyrazole and thiophene derivatives, followed by carboxamide coupling. Key steps include:
- Coupling reactions : Use of K₂CO₃ in DMF as a base catalyst ().
- Purification : Recrystallization (ethanol/water systems) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product ().
- Analytical validation : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry confirm structure and purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential techniques include:
Q. What preliminary biological activities are associated with this compound?
Structural analogs (e.g., pyrazole-thiophene hybrids) exhibit antimicrobial and anticancer activities. Initial screening should include:
- In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity.
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases () .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates ().
- Catalyst optimization : Use of phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
- Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry (1.1:1 molar ratio of reactants) .
Q. How should conflicting spectroscopic data be resolved during characterization?
Contradictions may arise from tautomerism or impurities. Solutions include:
- 2D NMR techniques : HSQC and COSY to assign overlapping proton environments ().
- Comparative analysis : Synthesize derivatives (e.g., methyl-substituted analogs) to isolate spectral contributions ().
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What experimental designs are recommended to elucidate the mechanism of action?
A multi-modal approach is critical:
- Proteomic profiling : Identify protein targets via affinity chromatography or pull-down assays.
- CRISPR screening : Knockout libraries to pinpoint essential genes for compound activity.
- Surface plasmon resonance (SPR) : Quantify binding affinity to hypothesized targets (e.g., kinases) .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reported biological activity data?
| Source of Discrepancy | Resolution Strategy |
|---|---|
| Variability in assay conditions | Standardize protocols (e.g., CLSI guidelines for antimicrobial tests). |
| Impurity interference | Re-purify compound (>95% HPLC purity) and re-test (). |
| Cell-line specificity | Use panels of cell lines (e.g., NCI-60) to assess selectivity . |
Q. What computational tools can predict structure-activity relationships (SAR)?
- Molecular dynamics simulations : Analyze binding stability with targets (e.g., GROMACS).
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors ().
- Docking software (AutoDock Vina) : Validate hypotheses from experimental data .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Evidence |
|---|---|---|---|---|
| DMF | K₂CO₃ | 25 | 72 | |
| Acetonitrile | None | 80 | 68 | |
| Ethanol | H₂SO₄ | 60 | 54 |
Q. Table 2. Key Spectroscopic Data for Structural Validation
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Pyrazole-CH₃ | 2.25 (s) | - |
| Thiophene C-S-C | - | 690 |
| Amide C=O | - | 1650 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
